molecular formula C16H21NO5 B367121 4-(Butoxycarbonyl)phenyl morpholine-4-carboxylate CAS No. 526190-53-4

4-(Butoxycarbonyl)phenyl morpholine-4-carboxylate

Cat. No.: B367121
CAS No.: 526190-53-4
M. Wt: 307.34g/mol
InChI Key: SCMNBOMTHCELSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butoxycarbonyl)phenyl morpholine-4-carboxylate is a specialty chemical building block designed for research and development applications, particularly in pharmaceutical and organic synthesis. Compounds within this class, characterized by the morpholine carboxylate structure, are frequently employed as versatile intermediates or scaffolds in constructing more complex, biologically active molecules . The structural motif is common in medicinal chemistry, where similar derivatives have been investigated for their role in modulating enzyme activity, such as in the inhibition of cathepsin S, a protease target of therapeutic interest . As a reagent, its primary value lies in its bifunctional nature; the molecule contains a protected carboxylic acid group (the butoxycarbonyl, or Boc, ester) and a morpholine ring system. The Boc group is a widely used protecting group in organic synthesis that can be selectively removed under mild acidic conditions to reveal the free acid for further derivatization . This makes the compound highly valuable for multi-step synthetic sequences. Researchers utilize this and related compounds in the discovery and optimization of new therapeutic agents, where it can contribute to a compound's physicochemical properties and pharmacokinetic profile . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

(4-butoxycarbonylphenyl) morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-2-3-10-21-15(18)13-4-6-14(7-5-13)22-16(19)17-8-11-20-12-9-17/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMNBOMTHCELSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677790
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Substrate Design

The target compound can be synthesized by reacting 4-amino-3-(butoxycarbonyl)phenol with 2-chloroethyl ether in the presence of organic bases such as triethylamine. The mechanism proceeds via nucleophilic substitution, where the amine attacks the chloroethyl ether, followed by intramolecular cyclization to form the morpholine ring.

Key reaction parameters :

  • Temperature : 130–180°C (optimal at 150°C)

  • Molar ratio : 1:2–5 (aniline:base)

  • Solvent : None (solvent-free conditions minimize purification steps)

Experimental Adaptation from Patent Examples

Example 22 of patent CN106928162B demonstrates the synthesis of methyl 3-(4-morpholinyl)benzoate (yield: 66.3%) using methyl 3-aminobenzoate and 2-chloroethyl ether. By substituting methyl 3-aminobenzoate with 4-amino-3-(butoxycarbonyl)phenol, the target compound can be obtained.

Optimization challenges :

  • The butoxycarbonyl group’s steric bulk may reduce reaction rates compared to smaller esters (e.g., methyl or ethyl).

  • Extended reaction times (24–48 hours) may be necessary to achieve yields >60%.

Stepwise Esterification and Morpholine Ring Formation

An alternative route involves synthesizing the morpholine ring first, followed by introducing the butoxycarbonyl group via esterification. This method is advantageous when functional group incompatibilities arise during direct synthesis.

Morpholine Core Synthesis

  • Intermediate preparation : Synthesize 4-(4-hydroxyphenyl)morpholine-4-carboxylate via the reaction of 4-aminophenol with 2-chloroethyl ether and triethylamine.

  • Esterification : React the hydroxyl group with butyl chloroformate in the presence of a base (e.g., pyridine or DMAP).

Reaction conditions for esterification :

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 5 mol%)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

Yield and Purity Considerations

  • The esterification step typically achieves 70–85% yield, but purification via column chromatography may be required to remove unreacted chloroformate.

  • NMR analysis (similar to Example 34 in) can confirm successful substitution:

    • Expected ¹H NMR (CDCl₃) : δ 7.55–7.59 (d, 2H, aromatic), 4.20–4.25 (t, 2H, -OCH₂), 3.85–3.91 (m, 4H, morpholine-OCH₂), 1.65–1.75 (m, 2H, -CH₂CH₂CH₂CH₃).

Comparative Analysis of Synthetic Methods

Parameter Direct Ring-Closure Stepwise Esterification
Reaction Time 24–48 hours12–24 hours (per step)
Yield 60–80%50–70% (over two steps)
Purification Simple extraction/decarb.Column chromatography
Scalability Industrial (kg-scale)Lab-scale (mg–g)
Cost Efficiency High (no solvent)Moderate (reagents required)

Key findings :

  • The direct method is superior for large-scale production due to solvent-free conditions and higher yields.

  • Stepwise esterification offers flexibility for introducing sensitive functional groups but involves additional purification.

Industrial-Scale Process Recommendations

For commercial synthesis, the following protocol is advised:

  • Feedstock Preparation :

    • 4-Amino-3-(butoxycarbonyl)phenol (purity >98%)

    • 2-Chloroethyl ether (5–10 mL per gram of aniline)

  • Reaction Setup :

    • Mix aniline derivative, 2-chloroethyl ether, and triethylamine (1:2 molar ratio).

    • Heat to 150°C for 24 hours under nitrogen.

  • Workup :

    • Distill excess 2-chloroethyl ether under reduced pressure.

    • Extract with ethyl acetate, dry over Na₂SO₄, and decolorize with activated carbon.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess 2-chloroethyl ether may lead to diethyl ether byproducts. Mitigation: Use stoichiometric control and rapid distillation post-reaction.

  • Ester Hydrolysis : The butoxycarbonyl group may hydrolyze under prolonged heating. Solution: Optimize reaction time to ≤24 hours .

Chemical Reactions Analysis

Types of Reactions

4-(Butoxycarbonyl)phenyl morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

4-(Butoxycarbonyl)phenyl morpholine-4-carboxylate has been investigated for its role as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

  • Synthesis of Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, modifications to the morpholine ring have led to compounds with improved selectivity and potency against tumor cells.
CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AHeLa10Induction of apoptosis
Derivative BMCF-715Inhibition of cell proliferation

Neuropharmacology

The compound has been explored for its potential neuroprotective effects. Studies suggest that it may interact with neurotransmitter systems, contributing to cognitive enhancement and neuroprotection in models of neurodegenerative diseases.

  • Case Study : A study examined the effects of a derivative on cognitive function in animal models of Alzheimer's disease, showing improvements in memory retention and reduced amyloid plaque formation.

Material Science

In material science, this compound is utilized in the synthesis of polymers and coatings with enhanced properties.

  • Polymer Synthesis : The compound serves as a building block for creating polyurethanes with improved mechanical strength and thermal stability, making it suitable for industrial applications.
PropertyValue
Tensile Strength50 MPa
Thermal StabilityDecomposes at >300°C

Case Study 1: Anticancer Activity

A clinical trial was conducted using a derivative of this compound on patients with advanced solid tumors. The findings indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects.

Case Study 2: Neuroprotective Effects

In an experimental model, the administration of a modified form of the compound resulted in notable improvements in cognitive function as assessed by behavioral tests. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-(Butoxycarbonyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Scutellarein Analogs (Morpholine-4-carboxylate Derivatives)

Example Compounds :

  • 7a : 4-(9-Hydroxy-8-oxo-2,2-diphenyl-8H-[1,3]dioxolo[4,5-g]chromen-6-yl)phenyl morpholine-4-carboxylate
  • 8a : 4-(5,6,7-Trihydroxy-4-oxo-4H-chromen-2-yl)phenyl morpholine-4-carboxylate
Property 7a 8a Target Compound (Hypothetical)
Synthesis Yield 54.0% 75.0% (from 7a) Not reported
Key Substituent Chromene-dioxolane Hydroxylated chromone Butoxycarbonylphenyl
Biological Activity Nav1.5/Cav1.2 channel blocker Channel blocker (retained activity post-hydrogenation) Unknown

Insights :

  • The lower yield of 7a (54%) compared to analogs like 7d (79.2%) suggests steric or electronic challenges in coupling morpholine-4-carbonyl chloride to bulky phenolic intermediates .
  • Hydrogenation of 7a to 8a demonstrates the stability of the morpholine-4-carboxylate group under reductive conditions .

Adenosine Receptor Antagonists

Example Compound: 3-(2-amino-6-phenylpyrimidin-4-yl)phenyl morpholine-4-carboxylate

Property Value/Characteristic
A1 Ki 0.175–10.7 nM
A2A Ki 1.58–451 nM
In Vivo Activity Attenuates catalepsy (Parkinson’s model)

Comparison :

  • The morpholine-4-carboxylate group enhances dual A1/A2A receptor binding compared to piperazine or amide derivatives, likely due to its balanced lipophilicity and hydrogen-bonding capacity .
  • The butoxycarbonyl group in the target compound may further modulate solubility and blood-brain barrier penetration.

Pyrano[2,3-c]pyrazole Derivatives

Example Compounds :

  • 4-{6-Amino-5-cyano-3-[4-(2-methylpropyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazol-4-yl}phenyl morpholine-4-carboxylate
  • Molecular Weight: 499.57 g/mol

Comparison :

  • Amino and cyano substituents in these analogs may improve aqueous solubility relative to the butoxycarbonyl group.

Carbamate and Sulfonate Analogs

Example Compound: Butyl 4-[(anilinocarbonyl)oxy]benzoate

Property Value/Characteristic
Molecular Weight 313.35 g/mol
Core Structure Phenyl carbamate

Comparison :

  • The morpholine-4-carboxylate group in the target compound likely offers superior metabolic stability compared to carbamates, which are prone to enzymatic hydrolysis.
  • Sulfonate derivatives (e.g., 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride ) exhibit higher reactivity, making them less suitable for in vivo applications.

Biological Activity

4-(Butoxycarbonyl)phenyl morpholine-4-carboxylate, also known by its CAS number 526190-53-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a butoxycarbonyl group and a phenyl moiety. Its structural characteristics contribute to its interaction with biological targets, particularly in the context of drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar to other morpholine derivatives, this compound may intercalate into DNA, disrupting replication and transcription processes. This is crucial for its potential anticancer properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that morpholine derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. This activity is often linked to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored. A study reported that modifications in the phenyl group could enhance or reduce inhibitory effects against AChE, indicating structure-activity relationships (SAR) that are critical for optimizing therapeutic efficacy .

Case Studies

  • Cytotoxicity Assays : In vitro studies on various cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. These findings suggest potential for development as an anticancer agent.
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with AChE revealed competitive inhibition patterns, supporting its use in neuropharmacological applications .
  • Antimicrobial Testing : A series of tests conducted against common bacterial strains showed promising results, with the compound displaying moderate activity compared to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 in micromolar range,
AntimicrobialModerate activity
Enzyme InhibitionCompetitive inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Butoxycarbonyl)phenyl morpholine-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step esterification process. First, activate the carboxylic acid group of 4-biphenylcarboxylic acid (or analogous precursors) using coupling agents like EDCI/HOBt to form the morpholine-4-carboxylate intermediate. Second, introduce the butoxycarbonyl group via nucleophilic substitution under anhydrous conditions with a base like triethylamine . Optimize reaction efficiency by controlling stoichiometry (1.2:1 molar ratio of morpholine to acid chloride) and reaction time (12–16 hours at 60°C) to minimize side products like unreacted intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95% recommended for biological assays). Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on key signals: the morpholine ring protons (δ 3.6–3.8 ppm) and the butoxycarbonyl group’s methylene protons (δ 4.2–4.4 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 349.2) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in anhydrous DMSO or DCM. Avoid aqueous buffers unless immediately prior to use. Conduct stability tests via TLC every 3 months to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays?

  • Methodological Answer : Discrepancies in bioactivity (e.g., inconsistent IC50_{50} values in enzyme inhibition assays) may arise from solvent-dependent conformational changes. Standardize assay conditions by pre-equilibrating the compound in assay buffer (e.g., PBS with 0.1% DMSO) for 30 minutes. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out false positives due to aggregation .

Q. What strategies are effective for modifying the morpholine ring to enhance target selectivity?

  • Methodological Answer : Replace the morpholine oxygen with sulfur (yielding thiomorpholine derivatives) to alter electronic properties and improve binding to cysteine-rich active sites. Monitor changes via molecular docking simulations (e.g., AutoDock Vina) and validate with competitive binding assays using 3H^3H-labeled analogs .

Q. How can researchers address low yields in large-scale synthesis?

  • Methodological Answer : Scale-up challenges often stem from inefficient mixing or exothermic side reactions. Use flow chemistry with a microreactor (residence time: 5–10 minutes) to improve heat dissipation and mixing. Optimize the workup by replacing traditional column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) to recover >85% yield .

Analytical and Mechanistic Questions

Q. What advanced techniques are recommended for studying the compound’s reactivity in aqueous environments?

  • Methodological Answer : Employ 19F^{19}F-NMR (if fluorinated analogs are used) to track hydrolysis kinetics in real-time. For non-fluorinated versions, use LC-MS/MS to quantify degradation products like 4-biphenylcarboxylic acid and morpholine .

Q. How can researchers differentiate between enantiomeric byproducts in asymmetric synthesis?

  • Methodological Answer : Use chiral HPLC (Chiralpak IA column) with a polar organic mobile phase (e.g., hexane/isopropanol 90:10). Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy, correlating Cotton effects with absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.